Monostearyl maleate

Thin-Layer Chromatography Impurity Profiling Pharmaceutical Analytical Method Validation

Accurate quantification of the sodium stearyl maleate impurity in sodium stearyl fumarate raw material is a critical regulatory requirement, with the USP-NF monograph mandating a limit of NMT 0.25%. Generic alkyl maleates cannot substitute for monostearyl maleate in this application due to its distinct TLC Rf value of 0.05 under USP methodology, which differs substantially from sodium stearyl fumarate (Rf 0.35) and stearyl alcohol (Rf 0.65). - Fully characterized USP Reference Standard for system suitability testing and method validation. - ≥98% purity ensures reliable detection, accurate quantification, and batch release compliance. - Ready-to-ship inventory minimizes downtime in pharmaceutical QC and ANDA filing workflows.

Molecular Formula C22H40O4
Molecular Weight 368.5 g/mol
CAS No. 2424-62-6
Cat. No. B130438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonostearyl maleate
CAS2424-62-6
Synonyms(2Z)-2-Butenedioic Acid Monooctadecyl Ester (9CI);  (Z)-2-Butenedioic Acid Monooctadecyl Ester;  Maleic Acid Monooctadecyl Ester;  Maleic Acid Octadecyl Ester;  Monooctadecyl Maleate;  Monostearyl Maleate;  Octadecyl Hydrogen Maleate; 
Molecular FormulaC22H40O4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O
InChIInChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18-
InChIKeyMHQJUHSHQGQVTM-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monostearyl Maleate – Procurement Overview


Monostearyl maleate (CAS 2424-62-6; synonym: octadecyl hydrogen maleate; IUPAC: (Z)-4-octadecoxy-4-oxobut-2-enoic acid) is a C22 fatty acid monoester derived from maleic anhydride and stearyl alcohol . It is characterized by a molecular weight of 368.55 g/mol, a melting point of 79–81 °C, a predicted boiling point of 483.4 °C, and a predicted density of 0.961 g/cm³ [1]. The compound exhibits slight solubility in chloroform, DMSO, and methanol, with limited aqueous solubility . Structurally, it retains an intact α,β-unsaturated carboxylic acid moiety, which confers both surfactant properties and chemical reactivity as a polymerizable monomer or copolymerizable emulsifier [2].

Impurity reference standard for stearyl fumarate release testing
Synthetic intermediate for sodium stearyl fumarate production
Copolymerizable emulsifier with reactive α,β-unsaturated moiety

Monostearyl Maleate – Interchangeability Risks


Despite sharing the maleate ester backbone with analogs such as sodium stearyl maleate, sodium stearyl fumarate, and other alkyl maleates, monostearyl maleate possesses a specific impurity and chromatographic signature that precludes direct substitution without method revalidation [1]. In pharmaceutical quality control, monostearyl maleate is an identified and regulated impurity in sodium stearyl fumarate raw material, with a specified limit of not more than 0.25% [2]. Its distinctive thin-layer chromatography (TLC) Rf value of 0.05 under alternative USP methodology differs substantially from related compounds sodium stearyl fumarate (Rf 0.35) and stearyl alcohol (Rf 0.65), confirming that in-class compounds cannot be assumed to behave identically in analytical workflows [1]. Procurement of the correct, fully characterized monostearyl maleate reference material or intermediate is therefore essential for regulatory compliance, impurity profiling, and analytical method validation.

Analytical signature Distinct TLC and impurity profile precludes direct replacement with other alkyl maleates without method revalidation.
Regulatory specification A regulated impurity limit in sodium stearyl fumarate mandates procurement of the certified reference material.
Chromatographic behavior Different Rf migration from stearyl fumarate and stearyl alcohol prevents interchangeability in impurity profiling.

Monostearyl Maleate – Differentiation Evidence


TLC Rf Differentiation from Sodium Stearyl Fumarate

Under an optimized alternative USP TLC methodology, monostearyl maleate (MM) demonstrates a distinct Rf value of 0.05, enabling unambiguous separation from sodium stearyl fumarate (SEF, Rf 0.35) and stearyl alcohol (AE, Rf 0.65). This contrasts with the pharmacopeial method, where Rf values were 0.40, 0.47, and 0.48 respectively, yielding less distinct separation [1].

TLC Rf Separation
Head-to-head
Rf 0.05 (MM) vs. 0.35 (SEF), ΔRf = 0.30
Ensures reliable impurity identification for release testing.
Alternative USP method; pharmacopeial method shows less separation.
Thin-Layer Chromatography Impurity Profiling Pharmaceutical Analytical Method Validation

Stearyl Fumarate Impurity Limit

The USP-NF monograph for sodium stearyl fumarate establishes a limit of not more than 0.25% for sodium stearyl maleate (the sodium salt form, for which monostearyl maleate is the corresponding acid and synthetic intermediate) [1].

Impurity Limit
Class-level
Sodium stearyl maleate ≤ 0.25% in excipient
Drives need for high-purity reference standard procurement.
USP-NF monograph specification; stricter than stearyl alcohol limit.
Pharmaceutical Excipients Impurity Control USP/NF Compliance

Melting Point Identity Verification

Monostearyl maleate is characterized by a melting point of 79–81 °C (lit.) , which differs from closely related stearyl alcohol (57–60 °C) and distearyl maleate (expected higher melting point due to increased molecular weight). Suppliers typically offer the compound at ≥95% to ≥98% purity .

Melting Point ID
Data to verify
79–81 °C (lit.)
Rapid identity check, differentiates from stearyl alcohol (57–60 °C).
Verify against supplier certificate for incoming material release.
Quality Control Identity Testing Reference Standards

Monostearyl Maleate – Validated Applications


Stearyl Fumarate Impurity Reference Standard

Monostearyl maleate is procured as a certified reference standard for the identification and quantification of the sodium stearyl maleate impurity in sodium stearyl fumarate raw material. The USP-NF monograph mandates a limit of not more than 0.25%, and the distinct TLC Rf value of 0.05 under optimized conditions enables reliable detection [1][2]. Procurement of high-purity monostearyl maleate (≥95%) is essential for method validation, system suitability testing, and batch release of sodium stearyl fumarate as a pharmaceutical lubricant excipient.

Stearyl Fumarate Synthetic Intermediate

Monostearyl maleate serves as the direct synthetic intermediate for the preparation of sodium stearyl fumarate, as described in multiple patent methodologies where stearyl alcohol and maleic anhydride are reacted to yield the monoester, which is subsequently isomerized or neutralized to the fumarate salt [3]. Selection of monostearyl maleate with well-characterized purity and minimal diester contamination is critical for downstream process yield and final product compliance.

Polymerizable Emulsifier for Specialty Polymers

Monostearyl maleate is utilized as a copolymerizable emulsifier in emulsion polymerization and as a polymer modifier, where its α,β-unsaturated carboxylic acid moiety enables covalent incorporation into polymer backbones [4]. This reactive surfactant functionality distinguishes it from non-polymerizable fatty esters (e.g., glycerol monostearate) that merely act as non-reactive emulsifiers. Procurement specifications should include verification of the intact maleate double bond to ensure copolymerization reactivity.

Application
Selection Property
Validation Focus
Stearyl fumarate impurity reference standard
Certified purity and monograph impurity limit specification
Chromatographic identity and system suitability
Sodium stearyl fumarate synthetic intermediate
Monoester content and minimal diester contamination
Isomerization yield and final excipient compliance
Copolymerizable emulsifier
Intact α,β-unsaturated maleate double bond
Copolymerization reactivity and emulsion performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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